molecular formula C17H14N6OS2 B2947753 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1421526-74-0

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2947753
CAS No.: 1421526-74-0
M. Wt: 382.46
InChI Key: XHURYBLRKVGHNX-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole group at position 6 and a carboxamide-linked thiophene-thiazole moiety.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-14(26-17(20-11)13-4-2-9-25-13)10-18-16(24)12-5-6-15(22-21-12)23-8-3-7-19-23/h2-9H,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHURYBLRKVGHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C13H13N5SC_{13}H_{13}N_5S and a molecular weight of approximately 269.34 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a pyridazine core, which are known for their diverse biological activities.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives containing similar structural motifs have shown effectiveness against various viruses, including HIV and HCV. The mechanism often involves inhibition of viral replication through interference with viral enzymes such as reverse transcriptase and RNA polymerase .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, suggesting that it may act by inducing apoptosis or inhibiting cell proliferation. For example, compounds with similar thiazole and pyrazole structures have shown promising results in inhibiting tumor growth in preclinical models .

The biological activity is largely attributed to the compound's ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiazole and pyrazole rings can bind to active sites of enzymes involved in nucleic acid synthesis.
  • Cell Signaling Modulation : The compound may influence signaling pathways associated with cell survival and proliferation.

Data Tables

Biological ActivityTargetIC50 (µM)Reference
AntiviralHIV RT1.96
AntitumorVarious cancer lines32.2 - 263.31

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of similar compounds against HCV, reporting an EC50 value of 0.35 µM for the most active derivative . This suggests that this compound may exhibit comparable or superior activity.
  • Antitumor Evaluation : In another study focusing on indeno[1,2-c]pyrazolines with thiazole substitutions, several derivatives demonstrated broad-spectrum antitumor activity with IC50 values ranging from 10 to 50 µM against various tumor types . This indicates a potential therapeutic application for the compound in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Pyrimidine Derivatives ()

The compound N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () shares a thiazole ring but replaces the pyridazine core with a pyrimidine. Key differences include:

  • Synthesis Yield : The pyrimidine compound was synthesized in 38% yield, suggesting moderate efficiency compared to unspecified yields for the target compound .
  • Physical Properties : The pyrimidine derivative has a melting point of 98–99°C and HPLC purity of 99% (method A: tR 11.34 min), which could serve as benchmarks for assessing the target compound’s crystallinity and purity .

Pyrazole-Containing Analogues ( and )

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (): This simpler pyrazole-carboxamide lacks the thiazole and pyridazine systems but shares a carboxamide group. Its molecular weight (MW: 182.23 g/mol) is significantly lower than the target compound’s estimated MW (~440–450 g/mol), highlighting differences in pharmacokinetic profiles (e.g., absorption, distribution) .
  • N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (): This compound features a dihydroimidazothiazole fused ring and a phenyl-pyrazole group. The fused thiazole system may enhance metabolic stability compared to the target compound’s non-fused thiophene-thiazole unit .

Functional and Pharmacological Comparisons

Phosphodiesterase (PDE) Inhibition Potential

  • N-Desmethyl Sildenafil (), a PDE5 inhibitor, shares a pyrazolo-pyrimidinone core. While the target compound lacks this scaffold, its pyridazine and pyrazole groups could theoretically interact with PDE active sites via hydrogen bonding or aromatic stacking. However, direct PDE inhibition data for the target compound are unavailable .

Kinase Inhibition Hypotheses

Thiazole and pyridazine motifs are common in kinase inhibitors (e.g., imatinib). The thiophene-thiazole group in the target compound may mimic ATP-binding pocket interactions observed in tyrosine kinase inhibitors, whereas the pyrimidine derivative in includes a sulfonylmorpholino group, which could enhance solubility but reduce membrane permeability .

Research Implications and Gaps

  • Synthesis Optimization : The 38% yield of the pyrimidine-thiazole compound () suggests room for improving the target compound’s synthetic route .
  • Functional Assays : Comparative studies measuring kinase inhibition, PDE activity, or cellular uptake are critical to validate hypotheses derived from structural comparisons.
  • ADMET Profiling: The target compound’s higher molecular weight and lipophilicity may necessitate formulation strategies to enhance bioavailability, as seen with sulfonylmorpholino groups in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology :

  • The synthesis typically involves sequential coupling of thiazole, pyridazine, and pyrazole moieties. For example, thiazole intermediates can be prepared via cyclization of thioamides with α-haloketones under reflux in ethanol . Pyridazine carboxamide formation may follow a nucleophilic acyl substitution using activated esters (e.g., NHS esters) in DMF with K₂CO₃ as a base .
  • Critical parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature (reflux conditions for cyclization), and stoichiometry of coupling agents (1.1–1.2 equivalents of alkyl halides to minimize side reactions) .
  • Yield optimization often requires purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include thiophene protons (δ 6.8–7.5 ppm), thiazole methyl groups (δ 2.5–2.7 ppm), and pyridazine aromatic protons (δ 8.0–8.5 ppm). Coupling constants (e.g., J = 3–4 Hz for thiophene-thiazole linkage) confirm regiochemistry .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention times can be cross-referenced with synthetic intermediates .
  • FTIR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyrazole N-H bend (~1500 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., JAK2 or EGFR) with ATP-competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., CF₃) on the pyridazine ring to enhance metabolic stability. LogP can be measured via shake-flask or chromatographic methods .
  • Solubility : Modify the pyrazole substituents (e.g., polar hydroxyl or amine groups) and assess solubility in PBS (pH 7.4) using UV-Vis spectroscopy .
  • In silico screening : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and guide synthetic modifications .

Q. What strategies resolve contradictory data in biological activity across different assay platforms?

  • Methodology :

  • Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target engagement : Use CRISPR-edited cell lines to confirm specificity for the proposed molecular target .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h, followed by HPLC analysis to quantify degradation .
  • Plasma stability : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant via LC-MS .
  • Light/thermal stability : Accelerated stability studies (ICH Q1A guidelines) with monitoring by TLC or DSC .

Q. What computational approaches are effective for predicting off-target interactions?

  • Methodology :

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known off-target binders .
  • Proteome-wide docking : Screen against databases like ChEMBL to predict affinity for unrelated receptors .
  • Machine learning : Train models on Tox21 datasets to forecast hepatotoxicity or cardiotoxicity risks .

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